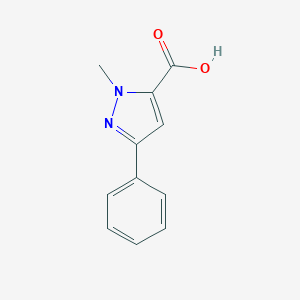

1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-10(11(14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBQZMPYPFQBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428769 | |

| Record name | 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10250-64-3 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10250-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

CAS Number: 10250-64-3

This technical guide provides an in-depth overview of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical properties, synthesis protocols, and explores its potential biological activities based on the established roles of the pyrazole carboxylic acid scaffold.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 10250-64-3 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol [1] |

| Appearance | White solid |

| Mass Spectrum | m/z 203.1 [M+H]⁺ |

Spectroscopic data for this specific compound is not widely published. However, analysis of related pyrazole structures suggests the following characteristic spectral features:

-

¹H NMR: Expect signals corresponding to the N-methyl protons (singlet, ~3.8-4.2 ppm), a singlet for the pyrazole ring proton (~7.0-7.5 ppm), and multiplets for the phenyl group protons (~7.4-7.9 ppm). The carboxylic acid proton would appear as a broad singlet at a higher chemical shift (>10 ppm).

-

¹³C NMR: Characteristic peaks would include those for the N-methyl carbon, the pyrazole ring carbons, the phenyl carbons, and the carbonyl carbon of the carboxylic acid (~160-170 ppm).

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), C=N and C=C stretching bands for the pyrazole and phenyl rings (~1400-1600 cm⁻¹), and C-H stretching bands.

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the hydrolysis of its corresponding ester, typically the methyl or ethyl ester.

Experimental Protocol: Hydrolysis of Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

This protocol details the base-catalyzed hydrolysis of the methyl ester precursor.

Materials:

-

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

-

Ethanol (EtOH)

-

Water (H₂O)

-

Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).

-

Add an excess of a base, such as lithium hydroxide monohydrate (approx. 2.2 eq) or a 4 M sodium hydroxide solution.

-

Heat the reaction mixture to approximately 50°C and stir.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, remove the organic solvent (ethanol) under reduced pressure.

-

Dissolve the remaining aqueous residue in water and perform an extraction with an organic solvent like dichloromethane to remove any unreacted ester or non-polar impurities.

-

Separate the aqueous phase and cool it in an ice bath.

-

Acidify the aqueous phase to a pH < 3 by slowly adding 1 M hydrochloric acid. This will cause the carboxylic acid product to precipitate.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with cold water and dry under high vacuum to yield this compound.

Yields: Reported yields for this hydrolysis reaction are typically high, often in the range of 93-95%.

Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of the title compound from its ester precursor.

Biological and Pharmacological Context

While this compound is primarily utilized as a versatile building block, the broader class of pyrazole derivatives exhibits a wide range of significant biological activities.[2] This compound serves as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and in the formulation of agrochemicals like herbicides and fungicides.

Potential as a COX-2 Inhibitor (Anti-inflammatory Action)

Many pyrazole-containing compounds are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3][4][5] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.

Mechanism of Action: Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

The diagram below illustrates the inflammatory signaling pathway and the role of COX-2 inhibition.

Representative Biological Data for Pyrazole Derivatives: While specific data for the title compound is not available, studies on structurally related pyrazole derivatives demonstrate significant anti-inflammatory activity.

| Compound Type | Assay | Result | Reference |

| Pyrazolylthiazole Carboxylic Acids | Carrageenan-induced rat paw edema | Up to 93% edema inhibition | [6] |

| Di-aryl Pyrazole Derivatives | in vitro COX-2 Inhibition | IC₅₀ = 0.059–3.89 µM | [3] |

| Pyrazole Analogues | Carrageenan-induced rat paw edema | Potent activity, comparable to Diclofenac | [7] |

| Hybrid Pyrazole Analogues | in vitro COX-2 Inhibition | High selective inhibition | [8] |

Potential as a Succinate Dehydrogenase Inhibitor (Fungicidal Action)

In the agrochemical sector, pyrazole carboxamides are a well-established class of fungicides that act by inhibiting the enzyme succinate dehydrogenase (SDH).[9] SDH is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

Mechanism of Action: By inhibiting SDH, these compounds disrupt cellular respiration in fungi, leading to a halt in energy production and eventual cell death. This mode of action is effective against a wide range of fungal pathogens that threaten agricultural crops.[9] this compound is a key precursor for the synthesis of these active fungicidal molecules.

The diagram below shows the role of SDH in the mitochondrial respiratory chain and its inhibition.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in both pharmaceutical and agrochemical research and development. Its straightforward synthesis and the proven biological activities of its derivatives make it a compound of high interest. The pyrazole scaffold is a privileged structure that is central to the design of potent COX-2 inhibitors for anti-inflammatory therapies and is essential for creating a major class of SDHI fungicides for crop protection. Further derivatization of this core molecule continues to be a promising strategy for the discovery of novel bioactive compounds.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. The content is compiled for researchers in medicinal chemistry, pharmacology, and materials science who may utilize this compound as a key intermediate in the synthesis of novel molecules.

Compound Identification and Chemical Structure

This compound is a heterocyclic organic compound featuring a pyrazole core. The pyrazole ring is substituted with a methyl group at the N1 position, a phenyl group at the C3 position, and a carboxylic acid group at the C5 position. This arrangement of functional groups makes it a valuable building block in organic synthesis.

The structural and chemical identity of the compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10250-64-3[1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Canonical SMILES | Cn1nc(cc1C(O)=O)-c2ccccc2 |

| InChI | 1S/C11H10N2O2/c1-13-10(11(14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) |

| InChIKey | RTBQZMPYPFQBHA-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties

The compound exists as a white to off-white powder or crystalline solid at room temperature. While specific experimental data for the melting point and spectroscopic analysis of the title compound are not detailed in the surveyed literature, typical expected data and confirmed mass spectrometry information are provided below.

| Property | Data |

| Physical Form | Solid, White to off-white powder or crystals. |

| Melting Point | Not specified in search results. |

| Mass Spectrometry | m/z: 203.1 [M+H]⁺ (ESI) |

| ¹H NMR Spectroscopy | No experimental data available in search results. |

| ¹³C NMR Spectroscopy | No experimental data available in search results. |

| Infrared (IR) Spectroscopy | No experimental data available in search results. |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester precursor, methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

General Experimental Protocol: Ester Hydrolysis

This protocol is a generalized procedure based on common laboratory practices for ester hydrolysis.

Objective: To synthesize this compound via the hydrolysis of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

Reagents and Materials:

-

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

-

Ethanol (EtOH) and Water (H₂O), or Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

-

Standard glassware for extraction and filtration

-

High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

-

Dissolution: Dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of ethanol and water.

-

Hydrolysis: Add an excess of a base, such as lithium hydroxide monohydrate (approx. 2.2 eq) or a 4 M solution of sodium hydroxide, to the solution.

-

Reaction: Stir the reaction mixture at room temperature or elevated temperatures (e.g., 50 °C). The progress of the reaction should be monitored by HPLC until the starting material is consumed.

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent (ethanol or methanol).

-

Work-up (Aqueous): Dissolve the resulting residue in water. Wash the aqueous solution with a non-polar organic solvent like dichloromethane to remove any unreacted ester or non-polar impurities.

-

Acidification: Cool the aqueous phase in an ice bath and acidify by slowly adding 1 M HCl until the pH is less than 3. A solid precipitate should form.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

-

Drying: Dry the collected solid under high vacuum to afford the final product, this compound.

-

Optional Purification: If required, the crude product can be further purified by silica gel chromatography using a suitable eluent system.

Synthesis Workflow Diagram

Biological Activity and Applications

The surveyed scientific literature does not contain specific reports on the biological activity or pharmacological profile of this compound. Its primary utility appears to be as a precursor and building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.

The pyrazole nucleus, however, is a well-established "privileged structure" in medicinal chemistry, known to be a core component in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of pharmacological activities, including:

-

Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds are known to exhibit anti-inflammatory and pain-relieving properties[2].

-

Antimicrobial and Antifungal Activity: The pyrazole scaffold is present in various agents developed to combat bacterial and fungal infections[3].

-

Anticancer Properties: Certain pyrazole derivatives have been investigated for their potential to inhibit cancer cell proliferation[4].

-

Insecticidal and Herbicidal Activity: In the field of agrochemicals, pyrazole derivatives have been developed as effective insecticides and herbicides.

Given the broad biological potential of the pyrazole scaffold, this compound serves as a valuable starting material for the development of new chemical entities in these therapeutic and industrial areas. No specific signaling pathways associated with this compound have been identified.

Safety and Handling

Based on available safety data, this compound is classified with GHS07 pictograms, indicating it can be harmful if swallowed and causes eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. It should be stored in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a key heterocyclic compound whose value is primarily realized in its role as a synthetic intermediate. While direct biological applications have not been reported, its structure contains the pharmacologically significant pyrazole core, making it an important component for the synthesis of a wide array of potential therapeutic agents and other functional organic molecules. Further research into the derivatization of this molecule could yield novel compounds with significant biological or material properties.

References

In-Depth Technical Guide: Physicochemical Properties and Biological Activity of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document combines information on its predicted physicochemical properties, detailed experimental protocols for its analysis, and insights into its potential biological activities based on the known pharmacology of related pyrazole derivatives. This guide is intended to serve as a valuable resource for researchers, facilitating further investigation and application of this compound in drug development and other scientific endeavors.

Physicochemical Properties

Predicted Solubility

Predictive models are valuable tools in the absence of experimental data. The aqueous solubility of a structurally similar compound, 3-methyl-5-phenyl-1H-pyrazole, has been reported as 5.2 µg/mL at pH 7.4[1]. It is important to note that the presence of the carboxylic acid group in this compound will significantly influence its solubility, particularly in relation to pH. As a carboxylic acid, its aqueous solubility is expected to increase in alkaline conditions due to the formation of a more soluble carboxylate salt.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₁₁H₁₀N₂O₂ | --- |

| Molecular Weight | 202.21 g/mol | --- |

| Aqueous Solubility | Estimated to be low in acidic to neutral pH, increasing in alkaline pH. A close analog, 3-methyl-5-phenyl-1H-pyrazole, has a reported solubility of 5.2 µg/mL.[1] | Analog Data |

| LogP (Octanol-Water Partition Coefficient) | Prediction models suggest a LogP value in the range of 2-3, indicating moderate lipophilicity. | Cheminformatics Prediction |

| pKa | The carboxylic acid moiety is predicted to have a pKa in the range of 3-5. | Chemical Structure Analysis |

General Solubility Considerations for Pyrazole Derivatives

The solubility of pyrazole derivatives is influenced by several factors, including:

-

Substituents: The nature of the groups attached to the pyrazole ring plays a crucial role. Lipophilic groups tend to decrease aqueous solubility, while polar groups, such as the carboxylic acid in the target molecule, can increase it, especially at physiological pH.

-

Crystal Structure: The arrangement of molecules in the solid state affects the energy required to dissolve the compound.

-

pH: For ionizable compounds like this compound, the pH of the solution is a critical determinant of solubility.

Common solvents for pyrazole derivatives in a laboratory setting include ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, organic solvents)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method or other quantitative analytical technique.

-

Data Interpretation: The measured concentration of the compound in the supernatant represents its thermodynamic solubility in the chosen solvent at the specified temperature.

Below is a graphical representation of the experimental workflow.

Caption: Experimental workflow for the shake-flask solubility determination method.

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound have not been definitively identified in publicly available literature, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities. Notably, pyrazole derivatives are known to act as inhibitors of key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK).[2][3][4]

Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in the cellular response to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in various inflammatory diseases. Many pyrazole-containing compounds have been developed as inhibitors of p38 MAPK.[2][4][5] The diagram below illustrates the putative mechanism of action of a pyrazole-based inhibitor targeting the p38 MAPK pathway.

Caption: Putative inhibition of the p38 MAPK signaling pathway by a pyrazole derivative.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the areas of anti-inflammatory and anticancer research. While experimental data on its solubility is currently lacking, this guide provides a framework for its determination and offers insights into its likely physicochemical properties. The established biological activities of related pyrazole compounds suggest that inhibition of signaling pathways such as the p38 MAPK cascade is a plausible mechanism of action. Further experimental validation is necessary to fully characterize the solubility profile and biological targets of this promising molecule.

References

- 1. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Pyrazole Carboxylic Acids: A Technical Guide for Drug Development Professionals

An in-depth exploration of the discovery, synthesis, and therapeutic application of pyrazole carboxylic acids, from foundational 19th-century chemistry to their role in modern blockbuster drugs. This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

A Landmark Discovery: The Dawn of Pyrazole Chemistry

The history of pyrazole chemistry is intrinsically linked to the German chemist Ludwig Knorr. In 1883, while attempting to synthesize a quinoline derivative, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds: pyrazoles.[1] His work, which involved the reaction of ethyl acetoacetate with phenylhydrazine, led to the synthesis of antipyrine, a compound that would become one of the most widely used anti-inflammatory drugs until the advent of aspirin.[1] This foundational reaction, now known as the Knorr pyrazole synthesis , remains a cornerstone of heterocyclic chemistry.[2][3] The fundamental principle of this synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][4][5]

The initial discovery of pyrazoles paved the way for the exploration of their derivatives, including the critically important pyrazole carboxylic acids. These compounds, featuring a carboxylic acid group appended to the pyrazole ring, offered a versatile scaffold for chemical modification, opening up new avenues for drug design and development.[6][7] The pyrazole ring itself is a valuable pharmacophore, and the addition of a carboxylic acid "handle" allows for the synthesis of a wide array of derivatives with tailored pharmacological properties.[6][7]

Synthetic Methodologies: From Knorr's Legacy to Modern Innovations

The synthesis of pyrazole carboxylic acids and their derivatives has evolved significantly since Knorr's initial discovery. While the Knorr synthesis remains a fundamental method, numerous modifications and novel approaches have been developed to improve yields, regioselectivity, and overall efficiency.

The Knorr Pyrazole Synthesis: A Detailed Protocol

The Knorr synthesis is a versatile and robust method for the preparation of pyrazoles and pyrazolones.[8][9] The general mechanism involves the condensation of a hydrazine with a 1,3-dicarbonyl compound to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3]

Experimental Protocol: Synthesis of a Pyrazolone via Knorr-type Reaction [8]

-

Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

Water

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

-

Add 1-propanol and glacial acetic acid to the mixture.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture with stirring.

-

Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.

-

Filter the mixture using a Büchner funnel, wash the collected solid with a small amount of water, and allow it to air dry.

-

Caption: Workflow for Knorr Pyrazole Synthesis.

Synthesis of Commercially Significant Pyrazole Carboxylic Acid Derivatives

The versatility of pyrazole carboxylic acid chemistry is exemplified by its application in the synthesis of blockbuster drugs such as Celecoxib and Sildenafil.

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[10][11] Its synthesis involves the condensation of a substituted 1,3-dione with a hydrazine derivative.[10][12]

Experimental Protocol: Synthesis of Celecoxib [10]

-

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser.

-

Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an ethyl acetate/heptane mixture.

-

Sildenafil (Viagra®) is a potent inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction.[1][2] The synthesis of its pyrazole core involves the reaction of a diketoester with hydrazine.[1]

Experimental Protocol: Initial Synthesis of the Pyrazole Moiety of Sildenafil [1][2]

-

Materials:

-

Ethyl 3-butyrylpyruvate

-

Hydrazine hydrate

-

Acetic acid

-

-

Procedure:

-

The synthesis begins with the reaction of ethyl 3-butyrylpyruvate with hydrazine hydrate in acetic acid to form the pyrazole ring.

-

This is followed by selective N-methylation of the pyrazole ring using dimethyl sulfate.

-

Alkaline hydrolysis then yields the pyrazole carboxylic acid.

-

Mechanism of Action and Signaling Pathways

Pyrazole carboxylic acid derivatives exert their therapeutic effects by modulating specific biological pathways. The mechanisms of action for Celecoxib and Sildenafil are well-characterized.

Celecoxib and the COX-2 Signaling Pathway

Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[11][13][14] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11][15] By inhibiting COX-2, Celecoxib reduces the synthesis of these pro-inflammatory molecules.[15]

Caption: Celecoxib inhibits the COX-2 enzyme.

Sildenafil and the PDE5 Signaling Pathway

Sildenafil acts by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[16][17][18] Increased levels of cGMP lead to smooth muscle relaxation and vasodilation.[16][18]

Caption: Sildenafil inhibits the PDE5 enzyme.

Quantitative Data and Pharmacological Parameters

The development and optimization of pyrazole carboxylic acid-based drugs rely on the careful evaluation of their pharmacological properties. Key parameters include binding affinities, inhibitory concentrations (IC50), and pharmacokinetic profiles.

| Drug | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity (COX-1/COX-2) |

| Celecoxib | COX-2 | 7.7 µM[19] | 0.07 µM[19] | ~110 |

| Drug | Key Pharmacokinetic Parameters |

| Celecoxib | Peak Plasma Concentration: Reached in ~3 hours (200 mg dose).[11] Protein Binding: ~97%.[11] Metabolism: Hepatic.[11] Excretion: Feces and urine.[11] |

| Sildenafil | Half-life: 3.678 ± 0.69 h.[20] Volume of Distribution: 310 ± 6.92 L/h.[20] |

Conclusion and Future Directions

The discovery of pyrazole carboxylic acids by Ludwig Knorr over a century ago laid the groundwork for a rich and diverse field of medicinal chemistry. From their humble beginnings as synthetic curiosities to their current status as key components of blockbuster drugs, these heterocyclic compounds have demonstrated immense therapeutic potential. The continued exploration of their synthesis, structure-activity relationships, and biological targets promises to yield new and improved therapies for a wide range of diseases. The detailed methodologies and data presented in this guide are intended to support and inspire further innovation in this exciting area of drug discovery.

References

- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. news-medical.net [news-medical.net]

- 12. zenodo.org [zenodo.org]

- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 14. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 15. ClinPGx [clinpgx.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable structural versatility and capacity for diverse chemical modifications have established it as an indispensable building block in the development of novel therapeutic agents.[1] Pyrazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, leading to their successful clinical application in treating a wide array of diseases, from inflammatory conditions and cancer to erectile dysfunction.[2][3] Over the past decade, the number of FDA-approved drugs incorporating a pyrazole moiety has seen a significant increase, underscoring its escalating importance in modern drug discovery.[4]

This technical guide provides a comprehensive overview of the biological significance of the pyrazole scaffold. It delves into its role as a versatile pharmacophore, explores its diverse pharmacological activities with a focus on key therapeutic areas, and presents a detailed analysis of prominent FDA-approved drugs. The guide is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and visual representations of key biological pathways to facilitate a deeper understanding and inspire further innovation in the field.

The Pyrazole Core: A Privileged Pharmacophore

The pyrazole ring system possesses a unique combination of physicochemical properties that make it an attractive scaffold for drug design. Its aromatic nature contributes to metabolic stability, a crucial attribute for drug candidates.[5] The two nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling diverse and specific interactions with biological targets.[4] Furthermore, the pyrazole ring can serve as a bioisostere for other aromatic systems like benzene, often leading to improved potency and physicochemical properties such as reduced lipophilicity and enhanced water solubility.[4] The strategic placement of various substituents on the pyrazole core allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties, making it a highly adaptable framework for targeting a wide range of enzymes and receptors.[1]

Diverse Pharmacological Activities of Pyrazole Derivatives

The versatility of the pyrazole scaffold is reflected in the broad array of biological activities exhibited by its derivatives. These compounds have been extensively investigated and have shown significant potential in numerous therapeutic areas.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[6] The selective inhibition of COX-2 is a key strategy for mitigating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Key Example: Celecoxib

Celecoxib is a selective COX-2 inhibitor widely used for the management of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[8] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation.[7]

Table 1: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound | Target | In Vitro Activity (IC50) | In Vivo Model | Efficacy | Reference |

| Celecoxib | COX-2 | 0.04 µM | Carrageenan-induced paw edema | Significant edema reduction | [8] |

| SC-558 | COX-2 | 19.87 nM | Not specified | Potent inhibition | [5] |

| Pyrazole-Thiazole Hybrid | COX-2/5-LOX | 0.03 µM (COX-2), 0.12 µM (5-LOX) | Rat paw edema | 75% edema reduction | [6] |

| 3,5-diarylpyrazoles | COX-2 | 0.01 µM | Not specified | Potent inhibition | [6] |

Anticancer Activity

The pyrazole scaffold is a prominent feature in a number of anticancer agents, particularly kinase inhibitors. These compounds can modulate various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[9]

Key Example: Ruxolitinib

Ruxolitinib is a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera. By inhibiting JAK1 and JAK2, it disrupts the signaling of cytokines and growth factors that promote the growth of cancer cells.

Table 2: Anticancer Activity of Representative Pyrazole Derivatives

| Compound | Target/Cell Line | In Vitro Activity (IC50) | Mechanism of Action | Reference |

| Ruxolitinib | JAK1/JAK2 | 3.3 nM (JAK1), 2.8 nM (JAK2) | Inhibition of JAK-STAT signaling | [9] |

| Crizotinib | ALK/ROS1 | 24 nM (ALK) | Inhibition of receptor tyrosine kinases | [9] |

| Pyrazole-Oxindole Conjugate | Tubulin Polymerization | 3.0 µM (average) | Disruption of microtubule dynamics | [10] |

| Diphenyl Pyrazole-Chalcone (6b) | HNO-97 cancer cell line | 10 µM | Cytotoxicity | [11] |

| Diphenyl Pyrazole-Chalcone (6d) | HNO-97 cancer cell line | 10.56 µM | Cytotoxicity | [11] |

| Indolo-pyrazole (6c) | SK-MEL-28 (melanoma) | 3.46 µM | Cytotoxicity | [10] |

| Pyrazole-1-carboxamide (XIII) | HepG2 (liver cancer) | 6.57 µM | Cytotoxicity | [12] |

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. They represent a promising class of compounds for the development of new anti-infective agents to combat the growing threat of antimicrobial resistance.[13]

Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives

| Compound | Organism | In Vitro Activity (MIC) | Reference |

| Pyrazole-Ciprofloxacin Hybrid (7g) | S. aureus | 0.25 µg/mL | [4] |

| Pyrazole-Ciprofloxacin Hybrid (7b) | M. tuberculosis | 0.5 µg/mL | [4] |

| Pyrazole-Ciprofloxacin Hybrid (7d) | M. tuberculosis | 0.5 µg/mL | [4] |

| Pyrazole-Ciprofloxacin Hybrid (7c) | P. aeruginosa | 2 µg/mL | [4] |

| Pyrazolyl 1,3,4-Thiadiazine (21a) | Antibacterial/Antifungal | 62.5-125 µg/mL (antibacterial), 2.9-7.8 µg/mL (antifungal) | [13] |

Signaling Pathways and Mechanisms of Action

A deeper understanding of the biological significance of the pyrazole scaffold can be gained by examining the specific signaling pathways modulated by pyrazole-containing drugs.

Celecoxib and the COX-2 Pathway

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By blocking this pathway, celecoxib reduces pain, swelling, and other symptoms of inflammation.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. While direct therapeutic applications of this molecule are not extensively documented, its utility as a key building block for the synthesis of potent and selective inhibitors of various biological targets is well-established. This technical guide delves into the potential therapeutic targets of this compound by examining the biological activities of its derivatives. The following sections will provide an in-depth analysis of these targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

ADAMTS7: A Target in Atherosclerosis

A significant application of this compound is in the development of inhibitors for A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7). ADAMTS7 is a metalloproteinase implicated in the pathogenesis of atherosclerosis. The compound serves as a crucial starting material in the synthesis of potent ADAMTS7 inhibitors, such as BAY-9835.[1][2]

Quantitative Data: Inhibitory Activity of a Derivative

The inhibitory potency of derivatives synthesized from this compound against ADAMTS7 and other related metalloproteinases has been quantified. Below is a summary of the IC50 values for a key derivative.

| Compound | Target Enzyme | IC50 (nM) |

| BAY-9835 | ADAMTS7 | 1.8 |

| MMP12 | >10000 | |

| ADAMTS4 | 230 | |

| ADAMTS5 | 1300 |

Data sourced from studies on the discovery of BAY-9835.[1][2]

Experimental Protocol: Synthesis of an ADAMTS7 Inhibitor Precursor

The following protocol outlines a key step in the synthesis of an ADAMTS7 inhibitor, starting from this compound.

Reaction: Conversion of this compound to an activated intermediate for subsequent coupling reactions.

Materials:

-

This compound

-

Carbonyldiimidazole (CDI)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous THF.

-

Add CDI (1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 2 hours at room temperature to ensure the formation of the acylimidazole intermediate.

-

The resulting activated ester is then used in subsequent steps without isolation for the synthesis of more complex inhibitors.[1][2]

Signaling Pathway and Experimental Workflow

Caption: Workflow for ADAMTS7 inhibitor synthesis and its role in the atherosclerosis pathway.

CYP11B1: A Target in Cushing's Syndrome and Wound Healing

This compound has also been utilized as a scaffold for the development of inhibitors of 11β-hydroxylase (CYP11B1).[3] This enzyme is a key player in the biosynthesis of cortisol, and its inhibition is a therapeutic strategy for Cushing's syndrome.[3] Furthermore, modulating local cortisol levels through CYP11B1 inhibition has shown promise in accelerating wound healing.[3]

Experimental Protocol: Synthesis of a CYP11B1 Inhibitor Intermediate

The synthesis of CYP11B1 inhibitors often involves the modification of the carboxylic acid group of this compound.

Reaction: Reduction of the carboxylic acid to a primary alcohol.

Materials:

-

This compound

-

Reducing agent (e.g., Lithium aluminum hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

Procedure:

-

Suspend the reducing agent in an anhydrous solvent under an inert atmosphere.

-

Slowly add a solution of this compound in the same solvent to the suspension at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed until completion, monitored by a suitable technique (e.g., TLC).

-

Carefully quench the reaction and perform an aqueous workup to isolate the resulting alcohol.

-

The alcohol can then be further functionalized to produce the final CYP11B1 inhibitors.[3]

Signaling Pathway and Experimental Logic

Caption: Synthesis logic for CYP11B1 inhibitors and their therapeutic applications.

Protein Kinases: A Broad Target Class

General Experimental Workflow for Kinase Inhibition Assay

Caption: A generalized workflow for assessing the inhibitory activity of compounds against protein kinases.

This compound represents a key starting material for the development of targeted therapeutics. Its structural features allow for the synthesis of potent and selective inhibitors for a range of enzymes, including ADAMTS7 and CYP11B1, which are implicated in cardiovascular disease and endocrine disorders, respectively. Furthermore, the inherent properties of the pyrazole core suggest a broader potential for this compound scaffold in the discovery of novel protein kinase inhibitors. The data and protocols presented in this guide underscore the importance of this compound as a valuable tool for researchers and professionals in the field of drug discovery and development. Further exploration of derivatives based on this scaffold is warranted to uncover new therapeutic agents.

References

In Silico Prediction of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted bioactivity of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid based on in silico analysis and data from structurally similar pyrazole derivatives. Pyrazole scaffolds are well-established pharmacophores known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document outlines detailed methodologies for in silico prediction and experimental validation, and presents potential signaling pathways and experimental workflows. All quantitative data from related compounds are summarized for comparative analysis.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class. The pyrazole nucleus is a key structural motif in numerous pharmaceutically active compounds. In silico prediction methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are powerful tools in early-stage drug discovery to forecast the biological activity and pharmacokinetic properties of novel compounds, thereby reducing the time and cost of research and development. This guide focuses on the predicted bioactivity of this compound and provides a framework for its experimental validation.

Predicted Bioactivities and Potential Targets

Based on the known biological activities of structurally related pyrazole carboxylic acid derivatives, this compound is predicted to exhibit anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. The proposed mechanism often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases (e.g., EGFR, VEGFR).

Anti-inflammatory Activity

A significant number of pyrazole-containing compounds act as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.

Antimicrobial Activity

Derivatives of pyrazole carboxylic acid have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.

In Silico Prediction Methodologies

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method can identify potential biological targets for this compound and elucidate its mechanism of action at a molecular level.

Workflow for Molecular Docking:

Figure 1: General workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By building a QSAR model with known pyrazole derivatives, the bioactivity of this compound can be predicted.

ADMET Prediction

ADMET prediction models are used to assess the pharmacokinetic properties of a compound. These in silico tools can predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.

Predicted Signaling Pathway: Anti-inflammatory Action via COX-2 Inhibition

The predicted anti-inflammatory activity of this compound is likely mediated through the inhibition of the COX-2 signaling pathway.

Figure 2: Predicted anti-inflammatory signaling pathway.

Experimental Protocols for Bioactivity Validation

The following are generalized protocols for the experimental validation of the predicted bioactivities.

Anticancer Activity: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The IC50 value (concentration for 50% inhibition) can then be calculated.[1]

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Reagent Preparation: Prepare assay buffer, COX-1 and COX-2 enzymes, a fluorogenic substrate, and arachidonic acid.

-

Compound Dilution: Prepare serial dilutions of this compound.

-

Assay Reaction: In a 96-well plate, combine the buffer, enzyme, and test compound.

-

Initiation of Reaction: Add arachidonic acid to start the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to COX activity. The IC50 values for COX-1 and COX-2 can be determined to assess potency and selectivity.[2]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of the test bacteria or fungi.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data from Structurally Related Pyrazole Derivatives

The following table summarizes the reported bioactivity of pyrazole derivatives that are structurally similar to this compound. This data provides a benchmark for the expected potency of the target compound.

| Compound/Derivative Class | Bioactivity | Target(s) | IC50/MIC | Reference |

| Pyrazole-3(5)-carboxylic acid derivatives | Anti-inflammatory | - | Potent activity compared to indomethacin | [3] |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Anticancer (A549 cells) | - | 49.85 μM | [3] |

| 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives | Antibacterial | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Active | [2] |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives | Anticancer (HCT116, MCF-7) | Aurora-A kinase | 0.39 μM, 0.46 μM | [4] |

Conclusion

In silico predictions, supported by the extensive literature on pyrazole derivatives, suggest that this compound is a promising candidate for further investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The methodologies and protocols outlined in this guide provide a robust framework for the experimental validation of these predicted bioactivities. Further studies, including synthesis, in vitro and in vivo testing, are warranted to fully elucidate the therapeutic potential of this compound.

References

In-Depth Technical Guide: Safety and Handling of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS No: 10250-64-3), a heterocyclic compound with applications in pharmaceutical and agrochemical research. The information presented is intended to support safe laboratory practices and mitigate potential hazards associated with the handling, storage, and disposal of this chemical.

Chemical Identification and Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Appearance | White solid |

| Odor | No information available |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is mandatory to ensure the safe handling of this compound.

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P330: Rinse mouth. P332 + P313: If skin irritation occurs: Get medical advice/attention.[2] P337 + P313: If eye irritation persists: Get medical advice/attention.[2] P362: Take off contaminated clothing and wash before reuse. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocol: Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following provides a general guideline:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with fine powders or generating dust.[2] Ensure that eyewash stations and safety showers are readily accessible.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for operations with a higher risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

-

Clothing: A standard laboratory coat is required. For larger quantities or tasks with a higher exposure risk, chemical-resistant coveralls may be necessary.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, or if irritation is experienced, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter is recommended.

First Aid Measures

In the event of exposure, follow these first aid protocols:

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |

| Inhalation | Move the exposed person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[2] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

Accidental Release Measures and Disposal

Experimental Protocol: Spill Cleanup

In the event of a spill, follow these procedures:

-

Evacuation and Ventilation: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated.

-

Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

-

Containment and Cleanup:

-

Avoid generating dust.

-

For small spills, gently sweep the solid material into a suitable, labeled container for disposal.

-

For larger spills, it may be necessary to moisten the material with a suitable solvent to prevent dust formation before collection.

-

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent and dispose of all cleanup materials as hazardous waste.

-

Reporting: Report the spill to the appropriate environmental health and safety personnel.

Experimental Protocol: Waste Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This material should be treated as hazardous waste. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

Storage and Handling

Experimental Protocol: Storage and Handling Procedures

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.

Biological Activity and Signaling Pathways

Visualized Workflow for Safe Handling

The following diagram illustrates a generalized workflow for the safe handling of a hazardous solid chemical like this compound in a laboratory setting.

Caption: Generalized workflow for the safe laboratory handling of hazardous solid chemicals.

This guide is intended to be a resource for the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) before working with any chemical.

References

A Technical Guide to Sourcing 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid for Research and Development

For researchers, scientists, and professionals in drug development, the timely procurement of specific chemical reagents is critical. This guide provides an in-depth overview of commercially available sources for 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 10250-64-3), a key building block in medicinal chemistry. This document outlines key suppliers, available product specifications, and a general procurement workflow.

Commercial Suppliers and Product Specifications

This compound is available from several chemical suppliers. The following table summarizes key quantitative data from prominent vendors to facilitate comparison.

| Supplier | Product/Grade | CAS Number | Purity | Available Quantities | Price (USD) |

| Thermo Scientific (Fisher Scientific) | This compound | 10250-64-3 | 97% | Not specified | Contact for pricing |

| Sigma-Aldrich | This compound, AldrichCPR | 10250-64-3 | Not specified* | 1 g | $197.00 |

| King-Pharm | This compound | 10250-64-3 | Not specified | In Stock | Contact for pricing |

| ChemicalBook | This compound | 10250-64-3 | Not specified | 100mg | Starting from $21.00 |

*Sigma-Aldrich notes for its AldrichCPR grade product that they do not collect analytical data, and the buyer is responsible for confirming the product's identity and purity.[1]

Procurement Workflow

The process of acquiring this compound for research purposes typically follows a standardized workflow. The diagram below illustrates the key stages from initial identification to laboratory application.

Experimental Protocol: Synthesis of this compound

For research teams with synthetic chemistry capabilities, an alternative to direct procurement is in-house synthesis. A common method for the preparation of this compound is through the hydrolysis of its corresponding methyl ester.[2]

Reaction: Hydrolysis of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

Reagents and Solvents:

-

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Ethanol (EtOH)

-

Water (H₂O)

-

1N Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.00 g, 6.23 mmol) in a mixture of ethanol (10 mL) and water (10 mL).[2]

-

Add lithium hydroxide monohydrate (0.582 g, 13.87 mmol) to the solution.[2]

-

Stir the reaction mixture at 50 °C.[2]

-

Monitor the reaction progress by high-performance liquid chromatography (HPLC) until completion.[2]

-

Upon completion, concentrate the mixture to dryness.[2]

-

Dissolve the residue in water and perform an extraction with dichloromethane (DCM) to remove any unreacted starting material.[2]

-

Acidify the aqueous phase with 1N hydrochloric acid to a pH of less than 3, which will precipitate the carboxylic acid product.[2]

-

Collect the precipitated solid by filtration.[2]

-

Dry the solid under high vacuum to yield this compound as a white solid.[2] The reported yield for this procedure is approximately 95%.[2]

The following diagram illustrates the workflow for this synthesis.

Applications in Research and Drug Development

This compound and its derivatives are valuable scaffolds in medicinal chemistry. The pyrazole moiety is a prominent structural motif in many pharmaceutically active compounds.[3] These compounds have been investigated for a range of biological activities, and this particular carboxylic acid serves as a versatile building block for creating more complex molecules for drug discovery programs.

References

Methodological & Application

Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined two-step synthetic route offers a reliable and efficient method for obtaining the target compound.

Introduction

This compound and its derivatives are key intermediates in the development of various therapeutic agents. The pyrazole scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of pharmacological activities. This protocol details a robust synthesis beginning with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a cyclocondensation with methylhydrazine to construct the pyrazole ring.

Synthetic Pathway Overview

The synthesis proceeds in two main steps:

-

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate. This step involves the Claisen condensation of acetophenone with diethyl oxalate, catalyzed by a strong base such as sodium ethoxide.

-

Step 2: Synthesis of this compound. The intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, undergoes cyclocondensation with methylhydrazine. The resulting pyrazole ester is then hydrolyzed to the final carboxylic acid.

Caption: Synthetic pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis.

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |

| 1 | Acetophenone, Diethyl oxalate | Ethyl 2,4-dioxo-4-phenylbutanoate | Ethanol | Sodium Ethoxide (NaOEt) | ~12 hours | Room Temperature | ~85-90% |

| 2 | Ethyl 2,4-dioxo-4-phenylbutanoate, Methylhydrazine | This compound | Ethanol/Water | NaOH (for hydrolysis) | ~2-4 hours | Reflux | ~90-95% |

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

This procedure is adapted from the general method for Claisen condensation.[1][2]

Materials:

-

Acetophenone

-

Diethyl oxalate

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

Hydrochloric acid (10% aqueous solution)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring until all the sodium has reacted to form a solution of sodium ethoxide.

-

Reaction Setup: Cool the sodium ethoxide solution in an ice bath. A mixture of acetophenone and diethyl oxalate is then added dropwise from the dropping funnel with continuous stirring.

-

Reaction Execution: After the addition is complete, the reaction mixture is stirred at room temperature overnight (approximately 12 hours).

-

Work-up: The resulting thick slurry is poured into a mixture of ice and 10% hydrochloric acid. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2,4-dioxo-4-phenylbutanoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is based on the cyclocondensation of a β-dicarbonyl compound with a hydrazine, followed by hydrolysis.[3]

Materials:

-

Ethyl 2,4-dioxo-4-phenylbutanoate (from Step 1)

-

Methylhydrazine sulfate

-

Sodium acetate

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (concentrated)

Procedure:

-

Cyclocondensation: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate in ethanol. To this solution, add a solution of methylhydrazine sulfate and sodium acetate in water.

-

Reaction Execution: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the cyclocondensation is complete, add a solution of sodium hydroxide in water to the reaction mixture and continue to reflux for another 1-2 hours to hydrolyze the ester.

-

Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and dried under vacuum to afford this compound as a white to off-white solid.

Experimental Workflow

Caption: Detailed experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Pyrazole-5-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-5-carboxylic acids are a pivotal class of heterocyclic compounds widely sought after in medicinal chemistry and drug discovery. They serve as crucial building blocks for a variety of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. Traditional multi-step syntheses of these compounds can be time-consuming, costly, and often result in lower overall yields. This document details a robust and efficient one-pot methodology for the synthesis of pyrazole-5-carboxylic acid derivatives, streamlining the synthetic process and facilitating rapid access to diverse compound libraries for screening and development.

Overview of the Synthetic Strategy

The presented one-pot synthesis affords pyrazole-5-carboxylates through a regioselective cyclization of hydrazone dianions with diethyl oxalate.[1] This method is advantageous due to its operational simplicity, good to moderate yields, and the direct formation of the pyrazole core with the desired carboxylic acid precursor at the 5-position. The subsequent hydrolysis of the resulting ester to the final carboxylic acid can often be performed in the same reaction vessel, further enhancing the efficiency of the overall process.

Logical Workflow of the One-Pot Synthesis

Caption: Workflow for the one-pot synthesis of pyrazole-5-carboxylic acids.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 1,3-Disubstituted-1H-pyrazole-5-carboxylates

This protocol describes the formation of the pyrazole-5-carboxylate ester from a suitable hydrazone.

Materials:

-

Substituted Hydrazone (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.1 eq)

-

Diethyl oxalate (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted hydrazone (1.0 eq) in anhydrous THF.

-